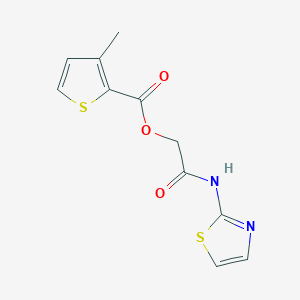

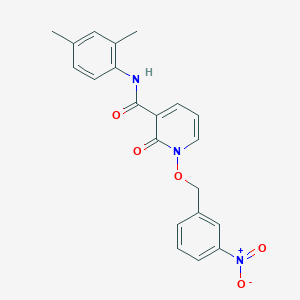

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate" is a chemical entity that appears to be related to a class of compounds involving thiazole and thiophene moieties. These compounds are of interest due to their potential pharmacological activities and their use in various chemical transformations to create more complex molecules.

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been described in the literature. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was prepared from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate using a known procedure and further transformed with aromatic amines to yield 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . Similarly, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate was synthesized from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, and then converted into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates . These methods indicate that the synthesis of thiazole derivatives often involves multi-step reactions with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex. For example, the title compound in one study, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, features a nearly planar thiazole ring fused with a dihydropyrimidine ring in a flattened half-chair conformation . This suggests that the molecular structure of the compound may also exhibit a planar thiazole moiety, which could be important for its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiazole and thiophene derivatives is highlighted by their ability to undergo various transformations. For instance, the reaction of ethyl 2-aminothiazole derivatives with aromatic amines and monosubstituted hydrazines leads to the formation of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, respectively . Additionally, the reaction of methyl 3-hydroxythiophene-2-carboxylate with alcohols followed by O-alkylation and alkaline hydrolysis yields 3,5-dialkoxythiophene-2-carboxylic acids . These reactions demonstrate the versatility of thiazole and thiophene derivatives in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. Thiazole and thiophene derivatives generally exhibit significant chemical stability and can participate in a variety of chemical reactions due to the presence of reactive functional groups such as amino, carboxylate, and oxo groups. The solubility, melting points, and other physical properties would depend on the specific substituents and the overall molecular structure of the compound.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

In the realm of organic chemistry, "2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate" and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, Albreht et al. (2009) discussed transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates, showcasing its utility in creating thiazolo[5,4-c]pyridine derivatives with potential biological activities Albreht et al., 2009.

Antimicrobial Applications

Compounds synthesized from "this compound" have demonstrated moderate antimicrobial activity. Govori et al. (2014) synthesized novel 2-oxo-2H-chromene-3-carbaldehyde containing 1,3,4-thiadiazole moiety and evaluated their in vitro microbiological effectiveness, underscoring the potential of such compounds in the development of new antimicrobial agents Govori, Spahiu, & Haziri, 2014.

Exploration of Novel Chemical Reactions

The synthesis and functionalization of thiazole and related compounds using "this compound" as a starting point or intermediate have led to the discovery of new chemical reactions and pathways. For example, Fang et al. (2013) reported on the one-pot three-component synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, demonstrating an effective method for constructing nitrogen-containing heterocycles Fang, Fang, & Zheng, 2013.

properties

IUPAC Name |

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-7-2-4-17-9(7)10(15)16-6-8(14)13-11-12-3-5-18-11/h2-5H,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWQKSNRBLPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B2549154.png)

![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)

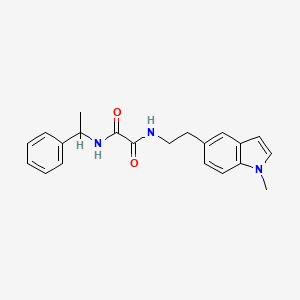

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)

![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

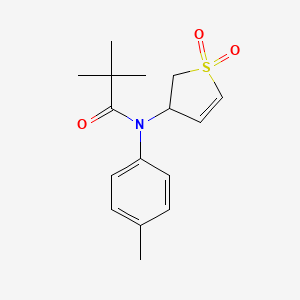

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)

![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)